molecular formula C11H15NO5 B14795145 3-Amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid

3-Amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B14795145
M. Wt: 241.24 g/mol
InChI Key: QYAUDMKKMLBDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chiral Lewis acids and photocatalysts . The major products formed from these reactions are enantiopure vicinal hydroxyl amino alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. It is primarily used in proteomics research . Additionally, it has applications in the synthesis of antidepressant molecules via metal-catalyzed reactions . The compound’s unique structure makes it valuable in the study of various biological and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

3-Amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid can be compared with similar compounds such as Boc-®-3-amino-3-(3,5-dimethoxyphenyl)propionic acid . While both compounds share a similar core structure, the presence of different functional groups and protective groups can lead to variations in their chemical properties and applications. The unique structure of this compound makes it particularly valuable in specific research contexts.

Properties

IUPAC Name

3-amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-16-7-3-6(4-8(5-7)17-2)9(12)10(13)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAUDMKKMLBDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(C(C(=O)O)O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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